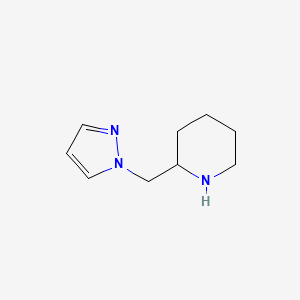

2-(1H-pyrazol-1-ylmethyl)piperidine

CAS No.: 1249393-90-5

Cat. No.: VC3403632

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249393-90-5 |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 2-(pyrazol-1-ylmethyl)piperidine |

| Standard InChI | InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2 |

| Standard InChI Key | ATBQLWNPIRCSIQ-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CN2C=CC=N2 |

| Canonical SMILES | C1CCNC(C1)CN2C=CC=N2 |

Introduction

Structural Characteristics

Molecular Properties

2-(1H-Pyrazol-1-ylmethyl)piperidine (C9H15N3) is characterized by specific molecular properties that define its behavior in chemical and biological systems. The compound has a molecular weight of approximately 165.24 g/mol, aligning with its molecular formula . Its structure incorporates three nitrogen atoms: one within the piperidine ring and two within the pyrazole moiety, contributing to its potential for hydrogen bonding and receptor interactions.

Chemical Structure

The chemical structure of 2-(1H-pyrazol-1-ylmethyl)piperidine features a six-membered piperidine ring with a secondary amine, attached to a five-membered pyrazole heterocycle through a methylene (-CH2-) linker at the 2-position of the piperidine . This arrangement creates a flexible connection between the two heterocyclic systems, potentially allowing for conformational adaptability in biological environments.

Table 1 summarizes the structural identifiers for 2-(1H-pyrazol-1-ylmethyl)piperidine:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C9H15N3 |

| SMILES | C1CCNC(C1)CN2C=CC=N2 |

| InChI | InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2 |

| InChIKey | ATBQLWNPIRCSIQ-UHFFFAOYSA-N |

Synthetic Methodologies

Synthetic Routes

The synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine typically follows alkylation strategies involving the reaction of pyrazole anions with appropriately functionalized piperidine derivatives. One documented approach involves the use of a chlorinated precursor, specifically benzyl 2-(chloromethyl)piperidine-1-carboxylate (compound 17), which undergoes nucleophilic substitution with pyrazole anions .

Research has indicated that direct alkylation of azoles (including pyrazoles) with protected aminoalcohol derivatives, followed by deprotection, represents an efficient pathway to obtain compounds like 2-(1H-pyrazol-1-ylmethyl)piperidine . This strategy avoids the formation of unstable intermediates and provides relatively good yields.

Reaction Conditions

The synthesis typically proceeds under basic conditions to generate the pyrazole anion, which then attacks the electrophilic carbon of the chloromethyl or mesylate group on the piperidine precursor . The reported yield for 2-(1H-pyrazol-1-ylmethyl)piperidine synthesis is approximately 22% according to available literature .

The reaction sequence often involves:

-

Protection of the piperidine nitrogen (commonly with Cbz or Boc groups)

-

Functionalization at the 2-position to introduce a leaving group

-

Nucleophilic substitution with the pyrazole anion

-

Deprotection to yield the final product

After completion of the reaction (typically monitored by NMR), the catalyst is filtered off and the product is purified using column chromatography .

Physical and Chemical Properties

2-(1H-Pyrazol-1-ylmethyl)piperidine exists as a yellowish liquid at standard conditions, according to synthetic reports . The compound's physical state suggests moderate to high lipophilicity, which may impact its pharmacokinetic properties including membrane permeability.

The presence of the basic piperidine nitrogen allows for protonation under physiological conditions, potentially affecting its distribution in biological systems. This basicity also enables the formation of salts, including hydrochlorides, which may offer advantages for formulation and stability .

The predicted collision cross-section data provides insights into the compound's molecular size and potential interactions with analytical instruments:

Table 2: Predicted Collision Cross Section Data for 2-(1H-pyrazol-1-ylmethyl)piperidine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.13388 | 138.5 |

| [M+Na]⁺ | 188.11582 | 149.4 |

| [M+NH₄]⁺ | 183.16042 | 146.6 |

| [M+K]⁺ | 204.08976 | 144.7 |

| [M-H]⁻ | 164.11932 | 140.1 |

| [M+Na-2H]⁻ | 186.10127 | 144.8 |

| [M]⁺ | 165.12605 | 140.2 |

| [M]⁻ | 165.12715 | 140.2 |

This collision cross-section data can be valuable for mass spectrometry-based identification and analysis of the compound .

Biological Activity and Applications

While specific biological activity data for 2-(1H-pyrazol-1-ylmethyl)piperidine itself is limited in the available literature, compounds containing the piperidine-pyrazole scaffold have demonstrated various biological properties. Compounds with similar structural features have been investigated for potential applications as:

-

Enzyme inhibitors, particularly of deacetylases and tyrosine kinases

-

Thrombin activators

-

Antimicrobial agents

The unique combination of a piperidine ring and a pyrazole moiety may contribute to specific binding interactions with biological targets. The piperidine ring, a common pharmacophore in many drugs, often contributes to enhanced bioavailability and target specificity, while pyrazoles are known to interact with numerous enzymes and receptors through hydrogen bonding and aromatic interactions .

Analytical Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation for 2-(1H-pyrazol-1-ylmethyl)piperidine. The available ¹H NMR data in CDCl₃ reveals characteristic signals consistent with its structure :

-

Pyrazole protons: signals at approximately δ 7.51 ppm

-

Additional spectral features confirming the methylene linker and piperidine ring structure

Mass spectrometry (MS) data indicates a molecular ion peak (M⁺) at m/z 180, which corresponds to the molecular weight of the compound. Additional fragment ions at m/z 111 and 70 provide further structural confirmation .

Chromatographic Behavior

The chromatographic purification of 2-(1H-pyrazol-1-ylmethyl)piperidine has been documented using column chromatography with a solvent system comprising dichloromethane, methanol, and triethylamine (CH₂Cl₂-MeOH-Et₃N in a 9:1:0.1 ratio) . This suggests moderate polarity of the compound, requiring the addition of a polar modifier (methanol) and a basic additive (triethylamine) to achieve efficient separation.

Comparative Analysis with Related Compounds

2-(1H-Pyrazol-1-ylmethyl)piperidine belongs to a broader family of compounds where azole rings are connected to saturated nitrogen heterocycles. Closely related compounds include:

-

1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole: Features a five-membered pyrrolidine ring instead of the six-membered piperidine

-

4-[(1H-Pyrazol-1-yl)methyl]piperidine derivatives: Where the pyrazole is connected to the 4-position of the piperidine rather than the 2-position

-

2-(1H-Imidazol-1-ylmethyl)piperidine: Contains an imidazole ring instead of pyrazole

These structural variations can significantly impact biological activity and physicochemical properties. For instance, the position of attachment to the piperidine ring (2- versus 4-position) may affect conformational flexibility and target binding. Similarly, the ring size (pyrrolidine versus piperidine) influences the spatial arrangement of functional groups and molecular recognition .

Research Trends and Future Directions

Current research trends involving 2-(1H-pyrazol-1-ylmethyl)piperidine and related structures point toward several promising directions:

-

Development of more efficient and high-yielding synthetic routes

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Investigation of specific biological targets and therapeutic applications

-

Utilization as building blocks for more complex molecular architectures

The relatively low reported yield (22%) for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine suggests opportunities for synthetic optimization . Future research might focus on alternative catalysts, reaction conditions, or synthetic strategies to improve efficiency and scalability.

Given the biological relevance of both piperidine and pyrazole rings, continued exploration of derivatives and analogues holds promise for discovering compounds with enhanced potency, selectivity, or pharmacokinetic properties for various therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume